2-(Chloromethyl)-3-methyloxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

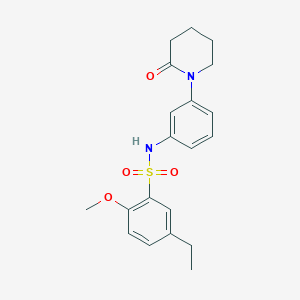

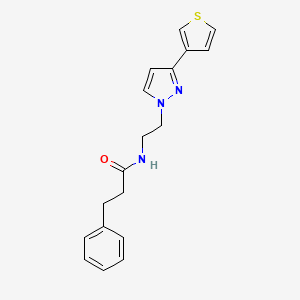

2-(Chloromethyl)-3-methyloxirane, also known as Epichlorohydrin, is an organochlorine compound and an epoxide . Despite its name, it is not a halohydrin. It is a colorless liquid with a pungent, garlic-like odor, moderately soluble in water, but miscible with most polar organic solvents . It is a chiral molecule generally existing as a racemic mixture of right-handed and left-handed enantiomers .

Synthesis Analysis

Epichlorohydrin is traditionally manufactured from allyl chloride in two steps, beginning with the addition of hypochlorous acid, which affords a mixture of two isomeric alcohols . In the second step, this mixture is treated with base to give the epoxide .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a three-membered cyclic ether ring, also known as an epoxide . The molecule is chiral, meaning it exists as two enantiomers (mirror-image isomers). This chirality is due to the presence of a stereocenter at the carbon atom bearing the methyl group .

Chemical Reactions Analysis

Epichlorohydrin is a highly reactive electrophilic compound and is used in the production of glycerol, plastics, epoxy glues and resins, and elastomers . It can react with a variety of nucleophiles, including water, alcohols, and amines, to open the epoxide ring .

Physical And Chemical Properties Analysis

Epichlorohydrin is a colorless liquid with a pungent, garlic-like odor . It is moderately soluble in water, but miscible with most polar organic solvents . It is a chiral molecule generally existing as a racemic mixture of right-handed and left-handed enantiomers .

Scientific Research Applications

1. Catalytic Hydrogenolysis and Isomerization

Research has shown that methyloxirane, a compound related to 2-(Chloromethyl)-3-methyloxirane, undergoes hydrogenolysis and isomerization on Pt C catalysts. These processes are influenced by the hydrogen pressure and temperature, leading to changes in regioselectivity and mechanism. This phenomenon is significant for understanding catalytic reactions and the transformation mechanisms of oxacycloalkanes (Bartók, Notheisz, Zsigmond, & Smith, 1986).

2. Friedel-Crafts Reaction in Aromatic Compounds

The compound plays a role in the Friedel-Crafts reaction of toluene and anisole with 2-methyloxirane. The reaction produces various positional isomers with almost completely inverted configurations of the epoxide carbons. This aspect is critical in understanding the stereochemistry and selectivities in aromatic compound reactions (Inoue, Chano, Itoh, Sugita, & Ichikawa, 1980).

3. Asymmetric Cyclization Using Cobalt Complexes

Optically active methyloxirane can be synthesized using an optically active cobalt complex as a catalyst. This process involves asymmetric elimination from racemic propylene chlorohydrins. The results are significant for the development of asymmetric synthesis methods and understanding the role of catalysts in producing optically active compounds (Takeichi, Ishimori, & Tsuruta, 1979).

4. Ring-Opening and Dimerization on Zeolites

Studies on the ring-opening and dimerization reactions of methyloxirane on zeolites like CuZSM-5 and HZSM-5 have shown the formation of various dioxolane and dioxane derivatives. This research provides insights into the reaction pathways and mechanisms on zeolites, crucial for catalytic processes in organic synthesis (Fási, Pálinkó, & Kiricsi, 1999).

5. Theoretical Study of Catalytic Hydrogenation

Theoretical studies on the catalytic hydrogenation of oxirane and its methyl derivative, methyloxirane, have been conducted. These studies propose mechanisms for the reactions, providing a deeper understanding of the chemical processes involved in hydrogenation and the influence of catalysts like aluminium chloride (Kuevi, Atohoun, & Mensah, 2012).

Safety and Hazards

Epichlorohydrin is classified as a dangerous substance. It is extremely flammable and can cause severe skin burns and eye damage . It is toxic if inhaled, suspected of causing cancer, and may cause damage to organs through prolonged or repeated exposure if inhaled . It is advised to avoid breathing its vapors and to use it only outdoors or in a well-ventilated area .

Future Directions

While the exact future directions for 2-(Chloromethyl)-3-methyloxirane are not specified in the search results, one potential area of interest could be its use in the synthesis of renewable p-xylene from biomass-derived carbohydrates . This could potentially make the production of polyethylene terephthalate (PET), a common plastic, more sustainable .

properties

IUPAC Name |

2-(chloromethyl)-3-methyloxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c1-3-4(2-5)6-3/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTOSBCMFDNOIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7530-05-4 |

Source

|

| Record name | 1-Chloro-2,3-epoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2736792.png)

![3,6-dichloro-N-{[1-(4-fluorophenyl)-1H-pyrazol-3-yl]methyl}pyridine-2-carboxamide](/img/structure/B2736793.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2736794.png)

![2-Phenyl-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)butan-1-one](/img/structure/B2736800.png)

![8-Butyl-12-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2736805.png)